molecular formula C18H15N5O2 B2761344 3-((1-(1H-indole-3-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile CAS No. 2034561-17-4

3-((1-(1H-indole-3-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile

Cat. No.: B2761344
CAS No.: 2034561-17-4
M. Wt: 333.351
InChI Key: ZZYGLQMJKUMMFQ-UHFFFAOYSA-N
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Description

3-((1-(1H-indole-3-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is a complex organic compound featuring an indole moiety, a pyrrolidine ring, and a pyrazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-(1H-indole-3-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile typically involves multiple steps:

    Formation of the Indole-3-Carbonyl Intermediate: The initial step involves the preparation of the indole-3-carbonyl chloride from indole-3-carboxylic acid using thionyl chloride (SOCl₂) under reflux conditions.

    Synthesis of Pyrrolidine Derivative: The next step is the reaction of the indole-3-carbonyl chloride with pyrrolidine to form the 1-(1H-indole-3-carbonyl)pyrrolidine intermediate.

    Coupling with Pyrazine Derivative: The final step involves the coupling of the 1-(1H-indole-3-carbonyl)pyrrolidine with 2-chloropyrazine-3-carbonitrile in the presence of a base such as potassium carbonate (K₂CO₃) in an aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The indole moiety can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of indole-3-carboxylic acid derivatives.

    Reduction: The nitrile group in the pyrazine ring can be reduced to an amine using hydrogenation catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazine ring, where halogen atoms can be replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: KMnO₄, CrO₃, H₂O₂

    Reduction: Pd/C, H₂, LiAlH₄

    Substitution: NaH, K₂CO₃, DMF

Major Products

    Oxidation: Indole-3-carboxylic acid derivatives

    Reduction: Pyrazine-2-amine derivatives

    Substitution: Various substituted pyrazine derivatives

Scientific Research Applications

Chemistry

In chemistry, 3-((1-(1H-indole-3-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

Biologically, this compound is studied for its potential as a therapeutic agent. The indole moiety is known for its biological activity, including antiviral, anticancer, and anti-inflammatory properties .

Medicine

In medicine, this compound is investigated for its potential use in drug development. Its ability to interact with various biological targets makes it a candidate for the treatment of diseases such as cancer, viral infections, and neurological disorders .

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as polymers and coatings, due to its stable and versatile chemical structure.

Comparison with Similar Compounds

Similar Compounds

  • Indole-3-carboxylic acid derivatives
  • Pyrrolidine-based compounds
  • Pyrazine derivatives

Uniqueness

What sets 3-((1-(1H-indole-3-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile apart is its combination of three distinct pharmacophores: the indole, pyrrolidine, and pyrazine moieties. This unique structure allows for a broader range of biological activities and interactions compared to compounds containing only one or two of these moieties.

Properties

IUPAC Name

3-[1-(1H-indole-3-carbonyl)pyrrolidin-3-yl]oxypyrazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O2/c19-9-16-17(21-7-6-20-16)25-12-5-8-23(11-12)18(24)14-10-22-15-4-2-1-3-13(14)15/h1-4,6-7,10,12,22H,5,8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZYGLQMJKUMMFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=CN=C2C#N)C(=O)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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